REACTION_CXSMILES
|
[CH:1]([C:3]([CH3:5])=[O:4])=[CH2:2].[SH:6][CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10].C(N(CC)CC)C>C1COCC1>[O:4]=[C:3]([CH3:5])[CH2:1][CH2:2][S:6][CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10]
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Name
|
|
Quantity
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185 mL
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Type
|
reactant
|
Smiles
|
C(=C)C(=O)C
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
SCCC(=O)OC
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.4 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
stirred at that temperature for 4.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This mixture was heated slowly to 50 C
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |